molecular formula C19H13ClN2OS2 B2982038 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-88-3

3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2982038
CAS No.: 749902-88-3
M. Wt: 384.9
InChI Key: IPSBQKPPFFKPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one features a thieno[2,3-d]pyrimidin-4-one core modified with:

  • A benzyl group at position 3,
  • A 2-chlorophenyl substituent at position 5,
  • A sulfanyl (-SH) group at position 2.

The sulfanyl group and aromatic substituents are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence biological activity and solubility.

Synthesis and Applications Thieno[2,3-d]pyrimidin-4-one derivatives are typically synthesized via cyclization reactions. For example, chromeno[2,3-d]pyrimidine analogs are prepared by refluxing intermediates with formic acid or acetic anhydride .

Properties

IUPAC Name

3-benzyl-5-(2-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-15-9-5-4-8-13(15)14-11-25-17-16(14)18(23)22(19(24)21-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBQKPPFFKPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS Number: 749902-88-3) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name: 3-benzyl-5-(2-chlorophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula: C19H13ClN2OS2
  • Molecular Weight: 384.90 g/mol

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific compound has shown promise in various studies:

  • Antiviral Activity : Thienopyrimidine derivatives have been explored for their potential as antiviral agents. For instance, compounds with similar structures have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase. The IC50 values for related compounds range from 0.26 to 0.35 μM, indicating potent antiviral activity .
  • Antimicrobial Properties : The compound's sulfenamide moiety may contribute to its antimicrobial effects. Studies on related thienopyrimidines have shown significant inhibition of bacterial growth, suggesting a potential application in treating infections caused by resistant strains .
  • Anticancer Potential : Some thienopyrimidine derivatives have been evaluated for their anticancer properties. For example, compounds structurally similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines, including those derived from epidermal carcinoma .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of thienopyrimidine derivatives against HCV, several compounds were tested for their ability to inhibit viral replication in vitro. The compound exhibited an IC50 value of approximately 31.9 μM against HCV NS5B polymerase, indicating moderate antiviral activity .

Case Study 2: Antimicrobial Activity

A series of thienopyrimidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results revealed that several compounds had minimum inhibitory concentrations (MICs) below 10 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50/EffectReference
AntiviralHCV NS5B Polymerase31.9 μM
AntimicrobialS. aureus<10 μg/mL
AntimicrobialE. coli<10 μg/mL
AnticancerEpidermal Carcinoma CellsInhibition of proliferation observed

Comparison with Similar Compounds

Substituent-Driven Activity in Anticancer Agents

Key Analogs and Activities

Compound Name Substituents Molecular Formula Biological Activity Source
Target Compound 3-Benzyl, 5-(2-Cl-Ph), 2-SH C₂₀H₁₄ClN₂OS₂* Not explicitly reported (patented as TRPA1 inhibitor)
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene core, 2-chlorophenyl, benzylidene C₂₃H₁₆Cl₂N₂O High cytotoxicity against A-549 and HT-29 cancer cells (superior to doxorubicin)
3-Benzyl-5-phenyl-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11-trione Benzochromenopyrimidine core, benzyl, phenyl C₂₈H₁₈N₂O₃ Potent antiproliferative activity against LoVo and HCT-116 colorectal cancer cells
5-(4-Methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 4-Methylphenyl, tetrahydrofuran-methyl, 2-SH C₁₈H₁₈N₂O₂S₂ Not explicitly reported; structural similarity suggests potential kinase inhibition

Analysis

  • Anticancer Activity: The target compound’s 2-chlorophenyl group aligns with active derivatives in and , where chloro-substituted aromatics enhance cytotoxicity. However, its thieno-pyrimidinone core differs from chromeno-pyrimidines, which exhibit broader π-conjugation and possibly stronger DNA intercalation .
  • TRPA1 Inhibition: Patents highlight thieno[2,3-d]pyrimidin-4-ones as TRPA1 inhibitors (e.g., for pain/inflammation), suggesting the sulfanyl and benzyl groups may optimize target binding .

Role of Sulfanyl and Aromatic Substituents

Sulfanyl Group Impact

  • The 2-sulfanyl (-SH) group in the target compound and analogs (e.g., 5-(furan-2-yl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) enhances hydrogen-bonding capacity, critical for enzyme inhibition .
  • Replacement with morpholin-4-yl (e.g., 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) introduces basicity, altering pharmacokinetics (e.g., solubility, microsomal stability) .

Aromatic Substituent Effects

  • Benzyl vs.
  • Chlorophenyl vs. Methylphenyl : The 2-chlorophenyl group’s electron-withdrawing nature may enhance electrophilic interactions in enzyme active sites compared to 4-methylphenyl ().

Common Strategies

  • Cyclization: Base-catalyzed cyclization of thiourea intermediates (e.g., using formic acid or POCl₃) forms the thieno-pyrimidinone core .
  • Functionalization : Substituents are introduced via nucleophilic substitution (e.g., benzylamine for 3-benzyl) or Suzuki coupling (e.g., aryl boronic acids for 5-aryl groups) .

Case Study: TRPA1 Inhibitors Boehringer Ingelheim’s patented derivatives () optimize the 3- and 5-positions for TRPA1 binding. The target compound’s 2-chlorophenyl may mimic halogenated motifs in clinical TRPA1 antagonists (e.g., HC-030031).

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl derivatives of thieno[2,3-d]pyrimidin-4-one?

Answer:
The synthesis typically involves multi-step condensation and functionalization. For example:

  • Condensation reactions between 2-aminothiophene-3-carboxylates and chloroethyl formate can form the thieno[2,3-d]pyrimidin-4-one core .
  • Substituent introduction : The 3-benzyl and 5-(2-chlorophenyl) groups may be introduced via nucleophilic substitution or Suzuki coupling, as seen in analogous syntheses of thienopyrimidinones .
  • Sulfanyl group incorporation : Reaction with thiourea or thiol-containing reagents under basic conditions is common .
    Optimization tip : Use catalytic p-toluenesulfonic acid (p-TSA) to enhance reaction efficiency, as demonstrated in related chromeno-pyrimidine syntheses .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) is recommended for purity assessment, as applied to structurally similar compounds .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key peaks include the thienopyrimidinone carbonyl (δ ~165–170 ppm in ¹³C) and aromatic protons (δ 6.5–8.0 ppm in ¹H) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₄ClN₂OS₂: 393.0248) .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties and target interactions?

Answer:

  • Physicochemical profiling : Use SwissADME or Molinspiration to predict logP, solubility, and drug-likeness .
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like TRPA1 or FGFR1, based on known thienopyrimidinone derivatives .
  • Molecular dynamics (MD) : GROMACS or AMBER can simulate binding stability over time .
    Note : Validate predictions with experimental data (e.g., IC₅₀ assays for TRPA1 inhibition) .

Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Compare substituent effects : For example, 3-benzyl groups may enhance FGFR1 inhibition, while 2-chlorophenyl substitutions could modulate TRPA1 activity .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for TRPA1) and protocols (e.g., calcium flux assays) .
  • Structural validation : Confirm crystallographic data using SHELX or CCDC tools to rule out conformational discrepancies .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent libraries : Synthesize analogs with variations at positions 2 (sulfanyl), 3 (benzyl), and 5 (chlorophenyl) .
  • Bioisosteric replacement : Replace the 2-sulfanyl group with selenyl or methoxy to assess electronic effects .
  • Pharmacophore mapping : Use MOE or Phase (Schrödinger) to identify critical interaction sites .
    Case study : Boehringer Ingelheim’s TRPA1 inhibitors highlight the importance of halogenated aryl groups for potency .

Advanced: How to address challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening : Use vapor diffusion with DCM/methanol or ethanol/water mixtures .
  • Cryoprotection : Add 20–30% glycerol to stabilize crystals during data collection .
  • Software tools : SHELXL (for refinement) and OLEX2 (for visualization) are industry standards .
    Example : Similar thienopyrimidinones were resolved in P2₁/c space groups with Z = 4 .

Basic: What biological targets are associated with thieno[2,3-d]pyrimidin-4-one derivatives?

Answer:

  • TRPA1 inhibitors : Demonstrated by Boehringer Ingelheim for pain/inflammation .
  • FGFR1 inhibitors : C-2 substituted derivatives show anti-cancer potential .
  • Kinase off-target screening : Use KinomeScan to assess selectivity .

Advanced: How to optimize reaction yields during large-scale synthesis?

Answer:

  • Catalyst choice : Replace EDC/HOBt with polymer-supported reagents for easier purification .
  • Flow chemistry : Continuous flow systems minimize side reactions in thiourea condensations .
  • Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for sustainability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity screening : Refer to structurally related MSDS (e.g., sulfanyl groups may cause sensitization) .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential aryl chloride toxicity .

Advanced: How to design in vivo studies to evaluate pharmacokinetics?

Answer:

  • Formulation : Use PEG-400/saline (60:40) for solubility .
  • Dosing : Oral bioavailability predictions via SwissADME suggest 50–100 mg/kg doses in rodents .
  • Metabolite profiling : LC-MS/MS can identify sulfoxide or glucuronide metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.